(2-Isopropylphenyl)propylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVADLMRQTHBARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Isopropylphenyl Propylamine
Retrosynthetic Analysis of the (2-Isopropylphenyl)propylamine Core Structure
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. For this compound, the primary disconnection targets the carbon-nitrogen (C-N) bond of the propylamine (B44156) side chain. This is a logical disconnection as numerous reliable methods exist for forming C-N bonds. amazonaws.com
This primary C-N bond disconnection leads to two main synthetic precursors: a carbonyl compound and a nitrogen source. This strategy points towards several forward synthetic approaches:
Reductive Amination: The target molecule can be seen as the product of the reaction between a ketone, (2-isopropylphenyl)acetone, and ammonia (B1221849), followed by reduction. This is a direct and efficient method for amine synthesis. pearson.com
Amide Reduction: An alternative disconnection involves breaking the C-N bond within an amide precursor. This suggests the synthesis of a corresponding propanamide, which can then be reduced to the target amine.
Nitrile Reduction: A third disconnection can be made at the C-N bond, envisioning a nitrile group as the precursor to the aminomethyl group. This pathway involves the synthesis of a nitrile followed by its reduction.
These disconnections form the basis for the classical synthetic routes discussed in the subsequent sections. Each pathway offers distinct advantages and challenges in terms of reaction conditions, reagent availability, and potential side reactions.
Classical Synthetic Routes to this compound
Classical synthetic methods provide robust and well-established procedures for the preparation of amines like this compound. These routes often rely on stoichiometric reagents and have been widely used in organic synthesis.
Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. pearson.com This process typically involves two steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the target amine. pearson.com
For the synthesis of this compound, the most direct reductive amination strategy involves the reaction of (2-isopropylphenyl)acetone with ammonia . The resulting imine is then reduced in situ. A variety of reducing agents can be employed for this transformation.
| Reducing Agent | Typical Conditions | Notes |
| Sodium cyanoborohydride (NaBH3CN) | Methanol, pH control | Mild and selective, but uses cyanide. pearson.com |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, effective, and avoids cyanide reagents. |
| Catalytic Hydrogenation | H2 gas, Pd/C, PtO2, or Raney Nickel | "Green" method, requires pressure equipment. mdma.ch |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF | Powerful but less selective and requires anhydrous conditions. |
The reaction proceeds via the formation of an iminium cation intermediate, which is then reduced by the hydride agent. pearson.com Catalytic hydrogenation is also a common industrial method, where the carbonyl compound and ammonia are reacted in the presence of hydrogen gas and a metal catalyst. researchgate.net
The reduction of amides is a fundamental transformation that provides a reliable route to amines. This pathway requires the initial synthesis of an amide precursor, which is then reduced to yield this compound.
The required precursor, 2-(2-isopropylphenyl)propanamide , can be synthesized from 2-(2-isopropylphenyl)propanoic acid . The carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia.
Once the amide is formed, it can be reduced to the primary amine. Powerful reducing agents are typically required for this transformation.
| Reducing Agent | Typical Solvent | Key Features |
| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) or Diethyl ether | The most common and effective reagent for amide reduction. researchgate.net |
| Borane (B79455) (BH3·THF or BH3·SMe2) | Tetrahydrofuran (THF) | Offers good yields and can be more selective than LiAlH4. |
| Triflic anhydride (B1165640) (Tf2O) / NaBH4 | Dichloromethane / THF | A two-reagent system for mild reduction of secondary amides, adaptable for primary amides. rsc.org |
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Lithium aluminum hydride is highly reactive and will reduce many other functional groups, while borane complexes can offer greater selectivity. organic-chemistry.org
The reduction of a nitrile group offers another classical route to primary amines. This approach begins with the synthesis of a suitable nitrile precursor, 2-(2-isopropylphenyl)propanenitrile . This intermediate can be prepared via nucleophilic substitution of a corresponding halide, such as 2-(2-isopropylphenyl)propyl bromide, with a cyanide salt.
The subsequent reduction of the nitrile to the amine can be achieved using several methods:
| Method | Reagent(s) | Typical Conditions |
| Catalytic Hydrogenation | H2, Raney Nickel, Pd, or Pt | High pressure and temperature, often used industrially. chemguide.co.uk |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF | A strong reducing agent that readily converts nitriles to amines. chemguide.co.uk |
| Diisopropylaminoborane (B2863991) | Catalytic LiBH4 in THF | A milder alternative to LiAlH4, showing good functional group tolerance. nih.govorganic-chemistry.orgorganic-chemistry.org |
Catalytic hydrogenation is often preferred for large-scale synthesis due to its cost-effectiveness and environmental considerations. chemguide.co.uk For laboratory-scale synthesis, LiAlH4 is a common and reliable choice, though it requires careful handling due to its reactivity. researchgate.net Milder reagents like diisopropylaminoborane have been developed to offer greater chemoselectivity. nih.govorganic-chemistry.org
Modern Catalytic Approaches to this compound and Analogues
Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical stoichiometric approaches. These methods are particularly important for the synthesis of chiral molecules.
This compound contains a stereocenter, and therefore exists as a pair of enantiomers. The asymmetric synthesis of a single enantiomer is often crucial for pharmaceutical applications. mdpi.com A key strategy for achieving this is through diastereoselective reduction of a chiral imine precursor.
A well-established method involves the reaction of the prochiral ketone, (2-isopropylphenyl)acetone , with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a diastereomeric mixture of imines. google.com The subsequent reduction of this imine mixture, typically via catalytic hydrogenation, leads to a diastereomeric mixture of N-(α-phenethyl)phenylisopropylamines. google.com
The diastereomers can then be separated, often by crystallization. Finally, the chiral auxiliary (the α-methylbenzyl group) is removed by hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst, to yield the desired enantiomerically pure (R)- or (S)-(2-Isopropylphenyl)propylamine. google.com This process, known as asymmetric synthesis via a chiral auxiliary, allows for the preparation of highly enantiomerically enriched amines. google.com
| Step | Reactants | Reagents/Catalyst | Product |
| 1. Imine Formation | (2-isopropylphenyl)acetone, (R)- or (S)-α-methylbenzylamine | Toluene, Dean-Stark trap | Diastereomeric Imines |
| 2. Diastereoselective Reduction | Diastereomeric Imines | H2, Raney Nickel or Pd/C | Diastereomeric N-(α-phenethyl)(2-isopropylphenyl)propylamines |
| 3. Diastereomer Separation | Diastereomeric Amine Mixture | Recrystallization | Pure Diastereomer |
| 4. Chiral Auxiliary Removal | Pure Diastereomer | H2, 10% Pd/C, Methanol | Enantiomerically Pure this compound |
This methodology has been successfully applied to a range of substituted phenylisopropylamines, achieving high yields and enantiomeric purities. google.com
C-H Activation Methodologies Relevant to Arylpropylamine Synthesis
The synthesis of arylpropylamines, including this compound, has been increasingly influenced by the advancements in C-H activation chemistry. This strategy offers a more atom-economical and efficient alternative to traditional cross-coupling methods, which often require pre-functionalized starting materials. mdpi.com Transition metal-catalyzed C-H activation, particularly with palladium, has emerged as a powerful tool for forming C-C bonds by directly functionalizing a C-H bond on an aromatic ring. nih.gov
In the context of synthesizing structures like this compound, C(sp²)–H activation is particularly relevant. This approach allows for the direct coupling of an aromatic core with an alkylamine sidechain. nih.gov One strategy involves the use of a directing group to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. For the synthesis of ortho-substituted products, this is a highly effective approach. nih.gov While many methods focus on N-heterocycles, the principles can be extended to the synthesis of functionalized aryl amines. nih.gov
Recent research has demonstrated the feasibility of using mono-protected amino acid (MPAA) ligands to facilitate selective C-H activation of unprotected amines, preventing catalyst aggregation and promoting the desired reaction pathway. researchgate.net Heck-type reactions have also been successfully employed in the construction of 3-arylpropylamines, providing a robust method for creating the core structure. researchgate.net These methodologies represent a significant step forward, enabling more direct and efficient synthetic routes to complex amine structures from simple feedstocks. youtube.com
Table 1: Comparison of Catalytic Systems for Aryl-Alkyl Coupling via C-H Activation
| Catalyst System | Ligand Type | Key Features | Potential Application |
| Palladium(II) Acetate | Mono-protected amino acid (MPAA) | Prevents catalyst aggregation; allows for activation of free amines. researchgate.net | Direct arylation of allylamines. |
| Palladium(II) Acetate | Chiral Phosphoric Acids | Enables enantioselective coupling of methylene (B1212753) C-H bonds with aryl boronic acids. nih.gov | Asymmetric synthesis of α-arylated amines. |
| Palladium Catalysts | Various Phosphine Ligands | Used in Heck reactions to form 3-arylpropylamines. researchgate.net | Construction of the arylpropylamine backbone. |
| Rhodium(III) Catalysts | Cp* (pentamethylcyclopentadienyl) | Often used for ortho-C-H functionalization directed by an amine or amide group. | Synthesis of ortho-substituted aryl amines. |
Derivatization Strategies for this compound to Explore Chemical Space
As a primary amine, this compound possesses a reactive nucleophilic nitrogen atom with two available hydrogen atoms, making it a versatile scaffold for chemical derivatization. These reactions allow for the systematic exploration of the surrounding chemical space by introducing a wide variety of functional groups, which can modulate the molecule's physicochemical properties.
Amidation: The primary amine group of this compound readily undergoes acylation reactions with various acylating agents to form stable amide derivatives. fiveable.me This transformation is typically achieved by reacting the amine with acid chlorides or acid anhydrides. libretexts.orgbyjus.comlumenlearning.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. fiveable.me To drive the reaction to completion, a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. fiveable.mebyjus.com
Sulfonamidation: Similarly, this compound can be converted to its corresponding sulfonamide. This is typically accomplished by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. libretexts.orgcbijournal.com The resulting sulfonamides are important structural motifs in medicinal chemistry. nih.gov The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org The synthesis of sulfonamides from primary amines is generally a high-yielding and robust reaction. cbijournal.com
Table 2: Reagents for Amidation and Sulfonamidation
| Reaction | Reagent Class | Specific Examples | Product |
| Amidation | Acid Chlorides | Acetyl chloride, Benzoyl chloride | N-acetyl-(2-isopropylphenyl)propylamine |
| Acid Anhydrides | Acetic anhydride, Succinic anhydride | N-acetyl-(2-isopropylphenyl)propylamine | |
| Carboxylic Acids | Acetic acid (with coupling agent) | N-acetyl-(2-isopropylphenyl)propylamine | |
| Sulfonamidation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | N-tosyl-(2-isopropylphenyl)propylamine |
Alkylation: The nitrogen atom of this compound can act as a nucleophile in reactions with alkyl halides through a nucleophilic aliphatic substitution (SN2) mechanism. ucalgary.cawikipedia.org However, the direct alkylation of primary amines can be challenging to control. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation. libretexts.orgjove.com This can result in a mixture of secondary and tertiary amines, as well as the quaternary ammonium (B1175870) salt through exhaustive alkylation. jove.comlibretexts.org To favor the formation of the mono-alkylated product, a large excess of the primary amine can be used. libretexts.org
Acylation: As discussed previously (see Amidation), acylation introduces an acyl group (R-C=O) onto the nitrogen atom. This reaction is highly efficient for primary amines like this compound when using reactive acylating agents like acid chlorides and anhydrides. libretexts.orgbyjus.com Unlike alkylation, over-acylation is not a significant issue because the resulting amide is substantially less nucleophilic than the starting amine, preventing further reaction. libretexts.org This makes acylation a highly predictable and controllable derivatization method.
The this compound structure can serve as a key building block in the synthesis of various heterocyclic systems. Annulation and cyclization reactions utilize the amine functionality, often in conjunction with the aromatic ring or a pre-installed functional group, to construct new rings.
One common strategy involves a two-step sequence where the amine is first reacted with a molecule containing a second reactive site, followed by an intramolecular cyclization. For example, acylation of this compound with an N-arylpropynamide precursor could be followed by an intramolecular ipso-halocyclization to generate spirocyclic compounds. researchgate.net
Furthermore, direct annulation of primary amines with appropriate bifunctional reagents can lead to the formation of saturated heterocycles. For instance, reaction with resin-bound bismesylates has been used to synthesize piperazines and other diazaspirocycles from primary amines. nih.gov While not a direct cyclization of the arylpropylamine itself, this demonstrates how the primary amine handle can be used to build complex heterocyclic structures. Polycyclic lactams can also be prepared through annulation reactions involving cyclic imines, which can be generated in situ from cyclic amines. nih.gov Such strategies highlight the potential of using the arylpropylamine scaffold to access diverse and structurally complex heterocyclic molecules.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of amines is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. rsc.orgrsc.org Traditional methods for amine synthesis often involve stoichiometric reagents, hazardous materials, and generate significant waste, resulting in low atom economy. rsc.org
For a target molecule like this compound, greener synthetic approaches can be envisioned. One of the most prominent green methods for amine synthesis is reductive amination . acs.orggctlc.org This process involves the reaction of a ketone (2-isopropylphenylacetone) with an amine source (like ammonia) followed by reduction. Catalytic reductive amination, using molecular hydrogen as the reductant, is particularly advantageous as it produces only water as a byproduct, maximizing atom economy.
Another advanced green strategy is hydrogen borrowing catalysis (or hydrogen autotransfer). rsc.org This methodology allows for the N-alkylation of amines with alcohols. In a hypothetical green synthesis, ammonia could be alkylated with 1-(2-isopropylphenyl)propan-1-ol. The catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate ketone, which then reacts with the amine to form an imine, and the "borrowed" hydrogen is then returned to reduce the imine to the final amine product. rsc.org This process avoids the use of alkyl halides and generates water as the sole byproduct.
Evaluating the "greenness" of a synthetic route can be quantified using metrics developed by frameworks like the CHEM21 green metrics toolkit. rsc.orgrsc.org These tools assess factors such as atom economy, E-factor (environmental factor), and process mass intensity, providing a systematic way to compare the sustainability of different synthetic pathways. rsc.org By adopting catalytic and biocatalytic methods, and utilizing renewable feedstocks where possible, the synthesis of this compound can be aligned with the principles of sustainable chemical production. acs.orgbenthamdirect.com
Advanced Spectroscopic and Analytical Methodologies for 2 Isopropylphenyl Propylamine Research
High-Resolution Mass Spectrometry for Elucidating Metabolic Pathways of (2-Isopropylphenyl)propylamine (In Vitro Studies)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for investigating the in vitro metabolism of xenobiotics like this compound. By incubating the parent compound with liver microsomes (e.g., human or rat liver microsomes) in the presence of necessary cofactors like NADPH, researchers can simulate phase I and phase II metabolic reactions. nih.gov HRMS, often coupled with liquid chromatography, provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of metabolites. nih.gov
The process involves comparing the mass spectra of samples from the active incubation with those from a control group (e.g., heat-inactivated microsomes). nih.gov Putative metabolites are identified by searching for new mass signals corresponding to expected biotransformations. Tandem mass spectrometry (MS/MS) experiments are then performed on these signals to induce fragmentation. The resulting fragmentation patterns provide structural information that helps in pinpointing the site of metabolic modification on the molecule.
For this compound, plausible metabolic pathways include hydroxylation of the aromatic ring, oxidation of the isopropyl group, and various modifications to the propylamine (B44156) side chain, such as N-dealkylation and N-oxidation. nih.gov The high resolving power of instruments like the Orbitrap or time-of-flight (TOF) mass analyzers is critical for distinguishing between isobaric metabolites, ensuring accurate identification.
Table 1: Plausible Phase I In Vitro Metabolic Pathways for this compound Detected by HRMS
| Metabolic Reaction | Mass Change | Plausible Structure of Metabolite |
| Aromatic Hydroxylation | +15.9949 Da | Hydroxyl group added to the phenyl ring. |
| Isopropyl Oxidation | +15.9949 Da | Hydroxylation on the isopropyl methyl groups. |
| N-Oxidation | +15.9949 Da | Oxygen atom added to the amine nitrogen. |
| N-Depropylation | -42.0469 Da | Loss of the propyl group. |
| Dehydrogenation | -2.0156 Da | Formation of a double bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Elucidation of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of this compound and its synthetic derivatives. mdpi.com ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methine and methyl protons of the isopropyl group, and the methylene (B1212753) and amine protons of the propylamine chain. docbrown.infodocbrown.info The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal adjacent proton-proton couplings, confirming the connectivity of the molecule's fragments.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, making NMR a powerful tool for verifying the structure of newly synthesized derivatives where substituents may have been added or modified. encyclopedia.pub
Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| -CH(CH₃)₂ | 1.2 - 1.4 (d) | -CH(CH₃ )₂ | 23 - 25 |
| -CH (CH₃)₂ | 2.8 - 3.2 (septet) | -CH (CH₃)₂ | 28 - 32 |
| -CH₂-CH₂-NH₂ | 1.6 - 1.9 (m) | -CH₂ -CH₂-NH₂ | 35 - 40 |
| -CH₂-CH₂ -NH₂ | 2.6 - 2.9 (t) | -CH₂-CH₂ -NH₂ | 40 - 45 |
| Ar-H | 7.0 - 7.4 (m) | Ar-C | 125 - 130 |
| -NH₂ | 1.0 - 2.0 (broad s) | Ar-C (ipso) | 135 - 145 |
Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions. d=doublet, t=triplet, m=multiplet, s=singlet.
For more complex analogues of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are employed to resolve overlapping signals and establish definitive structural assignments. nottingham.ac.uk
Correlation Spectroscopy (COSY): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity within the propylamine and isopropyl fragments of an analogue.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. encyclopedia.pub This allows for the unambiguous assignment of proton signals to their corresponding carbons in the molecular skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for connecting different fragments of a molecule, for example, establishing the connection from the propylamine chain to a specific position on the phenyl ring in a complex derivative.
These advanced techniques are critical for the de novo structure elucidation of unknown synthesis byproducts or metabolites. nih.gov
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the molecular-level structure and dynamics of solid materials, including cocrystals. researchgate.net Unlike techniques that rely on long-range order, such as X-ray diffraction, ssNMR probes the local environment of each nucleus, making it ideal for studying crystalline, amorphous, or heterogeneous systems. nih.gov
In cocrystallization studies involving this compound, ssNMR can be used to:
Confirm Cocrystal Formation: By comparing the ssNMR spectrum of the cocrystal with the spectra of the individual components (the active compound and the coformer), one can observe changes in chemical shifts. These changes are indicative of alterations in the electronic environment due to intermolecular interactions like hydrogen bonding in the cocrystal lattice. mdpi.com
Probe Intermolecular Interactions: Techniques like ¹H-¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) are sensitive to proton-carbon proximities. mdpi.com Changes in CP dynamics and chemical shifts can provide insight into the specific hydrogen bonds and van der Waals interactions between this compound and the coformer molecule.
Characterize Polymorphism and Stoichiometry: ssNMR can distinguish between different polymorphic forms of a cocrystal and can be used quantitatively to determine the stoichiometric ratio of the components in the solid phase. semanticscholar.orgnih.gov
Chromatographic Separations for this compound and Related Chemical Compounds
Chromatography is the cornerstone of analysis for separating this compound from its precursors, impurities, metabolites, or related compounds in complex mixtures. The choice of chromatographic technique depends on the analyte's properties, such as polarity, volatility, and thermal stability.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the quantification and identification of non-volatile or thermally labile compounds like this compound in various matrices. nih.gov
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed, using a C18 or similar nonpolar stationary phase. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, is used to elute the compound. nih.gov Gradient elution, where the mobile phase composition is changed over time, allows for the separation of compounds with a range of polarities.
Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer, commonly via an electrospray ionization (ESI) source, which is well-suited for polar molecules containing basic amine groups. The mass analyzer, such as a triple quadrupole, provides high selectivity and sensitivity through modes like Selected Reaction Monitoring (SRM). researchgate.net In SRM, the precursor ion of this compound is selected, fragmented, and a specific product ion is monitored, drastically reducing chemical noise and allowing for low detection limits. researchgate.net
Table 3: Example LC-MS Parameters for this compound Analysis
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MS/MS Transition | Precursor Ion (M+H)⁺ → Product Ion |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. While primary amines like this compound can be challenging to analyze directly by GC due to their polarity causing peak tailing on standard columns, GC-MS is highly suitable for analyzing its less polar precursors or volatile derivatives. researchgate.net
Precursor Analysis: Synthetic precursors to this compound, such as 2-isopropylbenzaldehyde (B1297908) or 1-halo-2-isopropylbenzene, are often volatile and can be readily analyzed by GC-MS to monitor reaction progress or assess starting material purity.
Derivatization: To improve the chromatographic behavior of this compound itself, derivatization can be performed. Acylating or silylating the primary amine group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) creates a less polar, more volatile, and more thermally stable derivative. This results in sharper, more symmetrical peaks and improved sensitivity. The mass spectra of these derivatives are often highly characteristic, aiding in identification. sigmaaldrich.com
X-ray Crystallography of this compound Complexes and Cocrystals for Stereochemical Assignment
X-ray crystallography stands as the unequivocal method for determining the absolute configuration of chiral molecules. longdom.org This technique provides a detailed three-dimensional map of the atomic arrangement within a crystal, offering unambiguous proof of a molecule's stereochemistry. For a primary amine such as this compound, a common strategy to facilitate crystallographic analysis and determine its absolute stereochemistry is to form a salt or cocrystal with a chiral resolving agent of a known absolute configuration.
The process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid, to form diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, including solubility, which often allows for their separation by fractional crystallization. wikipedia.orgrsc.org Once a suitable single crystal of one of the diastereomeric salts is obtained, X-ray diffraction analysis can be performed.
The resulting crystal structure reveals the relative configuration of all atoms in the asymmetric unit. Since the absolute configuration of the chiral resolving agent is already known, the absolute configuration of the amine enantiomer within the crystal lattice can be definitively assigned.
A pertinent example of this methodology is the structural elucidation of (-)-1-phenylethylammonium hydrogen (+)-tartrate. nih.gov In this study, the reaction of racemic 1-phenylethylamine (B125046) with enantiopure (+)-tartaric acid yielded diastereomeric salts, one of which was crystallized and analyzed. The crystallographic data not only confirmed the molecular structure but also established the absolute stereochemistry of the (-)-1-phenylethylamine enantiomer. A strong network of hydrogen bonds was identified as the stabilizing force in the crystal packing. nih.gov
Table 1: Crystallographic Data for an Analogous Phenylalkylamine Salt
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| (-)-1-phenylethylammonium hydrogen (+)-tartrate | C₈H₁₂N⁺ · C₄H₅O₆⁻ | Monoclinic | P2₁ | a = 6.352 Å, b = 14.195 Å, c = 7.507 Å, β = 107.08° | nih.gov |
| Di-(S)-1-phenylethylammonium (R,R)-tartrate | (C₈H₁₂N)₂²⁺ · C₄H₄O₆²⁻ | Monoclinic | P2₁ | a = 5.5528 Å, b = 16.0180 Å, c = 11.7768 Å, β = 103.378° | nih.gov |
This table presents crystallographic data for salts of 1-phenylethylamine, a structural analogue of this compound, demonstrating the application of X-ray crystallography in stereochemical assignment.
The formation and analysis of cocrystals represent another powerful avenue for structural studies. Pharmaceutical cocrystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, are increasingly investigated. nih.gov Powder X-ray diffraction (PXRD) is a vital tool in this context, often used to characterize the resulting crystalline material, confirm the formation of a new crystalline phase, and in some cases, even solve the crystal structure when single crystals are not obtainable. mdpi.com For this compound, cocrystallization with various pharmaceutically acceptable coformers could be explored to generate crystalline materials suitable for X-ray diffraction analysis, thereby enabling the determination of its solid-state structure and absolute configuration.
Chiral Separation Techniques for Enantiomeric this compound and its Analogues
The separation of enantiomers, known as chiral resolution, is essential for studying the distinct biological and chemical properties of each stereoisomer. Several chromatographic and electrophoretic techniques have proven effective for the chiral separation of primary amines and their analogues. These methods typically employ a chiral selector, either as part of a stationary phase or as an additive to the mobile phase or background electrolyte, to create a transient diastereomeric interaction with the analyte enantiomers, leading to their differential retention or migration.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for enantiomeric separations. For primary amines like this compound, several types of chiral stationary phases (CSPs) are particularly effective.
Polysaccharide-based CSPs: These are some of the most broadly applicable CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives. They can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.
Crown Ether-based CSPs: These stationary phases are specifically designed for the resolution of primary amines. The recognition mechanism involves the complexation of the protonated primary amine group within the crown ether cavity. nih.gov An acidic mobile phase is typically required to ensure the analyte is in its cationic form.
Cyclofructan-based CSPs: These CSPs have also shown excellent performance in the separation of primary amine enantiomers, often providing comparable or superior results to other CSPs.
Table 2: Examples of Chiral HPLC and SFC Conditions for Primary Amine Separation
| Technique | Chiral Stationary Phase | Mobile Phase/Modifier | Additives | Analytes | Reference |
| HPLC | Chirobiotic V2 (Vancomycin) | Methanol | 0.1% Acetic Acid, 0.02% Ammonium Hydroxide | Amphetamine, Methamphetamine | wikipedia.org |
| HPLC | Crownpak® CR-I (+) | Perchloric acid solution (pH 1.0-2.0) | - | Cathinone, Amphetamine, Norephedrine | nih.gov |
| SFC | Larihc CF6-P (Cyclofructan) | CO₂ / Methanol | 0.3% Trifluoroacetic Acid, 0.2% Triethylamine (B128534) | Various primary amines | nih.govwhiterose.ac.uk |
| SFC | Crownpak® CR-I (+) | CO₂ / Methanol | 0.8% Trifluoroacetic Acid | 12 different primary amine racemates | nih.gov |
This table summarizes various successful chiral separation conditions for analogues of this compound, highlighting the different stationary phases and mobile phase compositions used.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly for preparative scale work. It often uses supercritical carbon dioxide as the main mobile phase component, which is considered a "green" solvent. The advantages of SFC include higher efficiency, faster analysis times, and reduced solvent consumption. nih.gov For the separation of primary amines, SFC is frequently paired with polysaccharide, cyclofructan, and crown ether-based CSPs, often requiring acidic or basic additives to the organic modifier to achieve optimal separation and peak shape. nih.govnih.gov
Capillary Electrophoresis (CE)
Capillary electrophoresis is another high-efficiency separation technique that can be applied to the chiral resolution of phenylalkylamines. In CE, separation occurs in a narrow capillary filled with a background electrolyte (BGE). Chiral resolution is achieved by adding a chiral selector to the BGE.
Common chiral selectors used in CE for amine separation include:
Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most widely used chiral selectors in CE. The enantiomers of the analyte partition differently into the hydrophobic cavity of the cyclodextrin, leading to different electrophoretic mobilities.
Chiral Crown Ethers: Similar to their application in HPLC, chiral crown ethers can be used as selectors in the BGE for the separation of primary amines.
Chiral Ionic Liquids: These have been investigated as novel chiral selectors in CE, offering unique selectivity for the enantioseparation of compounds like ephedrine (B3423809) and its analogues.
The choice of the appropriate chiral separation technique and conditions would depend on the specific properties of this compound and its analogues, as well as the analytical goal, whether it be for analytical quantification of enantiomeric purity or for preparative isolation of the individual enantiomers.
Computational Chemistry and Theoretical Modeling of 2 Isopropylphenyl Propylamine
Quantum Chemical Calculations for (2-Isopropylphenyl)propylamine
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These methods provide fundamental insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net For this compound, DFT calculations can elucidate key electronic properties that govern its behavior. A typical study would involve optimizing the molecule's geometry and then computing various electronic descriptors.
DFT studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT can generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. nih.gov This is particularly useful for predicting sites of interaction with other molecules.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound
This table illustrates the type of data that would be generated from a DFT analysis. The values are representative for a molecule of this nature.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | 1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule. |
| Polarizability | 25 ų | Describes the deformability of the electron cloud in an electric field. |
Note: These values are hypothetical and serve to illustrate the output of DFT calculations.
This compound possesses rotational freedom around its single bonds, leading to various possible three-dimensional arrangements, or conformers. Furthermore, if the propylamine (B44156) chain is chiral (e.g., at the alpha-carbon), stereoisomers (enantiomers) will exist. Computational conformational analysis is used to identify the most stable conformers and the energy barriers between them.
This analysis is typically performed by systematically rotating the rotatable bonds (e.g., the C-C bond connecting the isopropyl group, the C-C bonds of the propylamine chain, and the C-N bond) and calculating the potential energy at each step. High-level quantum chemical calculations, often using methods like Møller–Plesset perturbation theory combined with DFT, can provide accurate relative energies of different conformers. nih.gov Studies on related molecules like isopropylamine and n-propylamine have shown that multiple stable conformers can exist with small energy differences. nih.gov For this compound, the analysis would reveal how the bulky isopropyl group restricts conformational freedom and influences the orientation of the propylamine side chain relative to the phenyl ring.
Table 2: Example of Relative Energies for Hypothetical Conformers of (R)-(2-Isopropylphenyl)propylamine
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kJ/mol) | Boltzmann Population (%) |
| A (Anti) | 180° | 0.00 | 65.1 |
| B (Gauche 1) | 60° | 2.50 | 17.5 |
| C (Gauche 2) | -60° | 2.55 | 17.4 |
Note: Data are illustrative, based on typical energy differences found in similar substituted propylamines. nih.gov
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD can reveal dynamic processes such as ligand-protein binding and the influence of solvent on molecular behavior.
To understand how this compound might interact with a biological target, such as a receptor or enzyme, MD simulations are invaluable. These simulations model the dynamic process of the ligand approaching and binding to the protein's active site. Three principal models describe protein-ligand binding: the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov MD simulations can help distinguish between these mechanisms.
A typical simulation would start with the this compound molecule placed near the protein's binding pocket in a simulated aqueous environment. Over the course of the simulation (nanoseconds to microseconds), the ligand's trajectory is tracked as it explores different orientations and conformations to find a stable binding pose. chemrxiv.org The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking with aromatic residues in the protein. The stability of these interactions over time provides insight into the binding affinity. nih.govtemple.edu
The surrounding solvent can significantly influence a molecule's conformation and reactivity. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (typically water). These simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell.
For this compound, simulations would show how water molecules form hydrogen bonds with the amine group. The hydrophobic isopropyl and phenyl groups would influence the local water structure, leading to a hydrophobic hydration effect. By running simulations in different solvents, one could predict how its solubility and conformational preferences change with solvent polarity. This information is crucial for understanding its behavior in both biological environments and chemical reactions. nih.gov
Cheminformatics and In Silico Approaches to this compound Analogue Discovery
Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. In silico approaches use these tools to design and screen virtual libraries of compounds to identify promising new analogues. For this compound, these techniques can be used to explore how structural modifications might alter its properties.
One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. Although this requires experimental activity data, a hypothetical QSAR study would involve generating a set of virtual analogues by modifying the parent structure (e.g., changing the position of the isopropyl group, adding substituents to the phenyl ring, or altering the propylamine chain). nih.gov For each analogue, a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties from DFT) would be calculated. Statistical models would then be built to correlate these descriptors with a target property, such as binding affinity. This model could then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing.
Table 3: Example of Molecular Descriptors for Virtual Analogue Screening
| Analogue Modification | logP | Polar Surface Area (Ų) | Number of H-Bond Donors | Predicted Target Affinity (Hypothetical) |
| None (Parent Compound) | 3.1 | 26.0 | 1 | 1.0x |
| Add 4-fluoro group | 3.3 | 26.0 | 1 | 1.5x |
| Add 4-hydroxy group | 2.8 | 46.2 | 2 | 2.1x |
| N-methylation | 3.4 | 12.0 | 0 | 0.8x |
Note: This table represents a simplified output from a cheminformatics workflow for analogue discovery.
Virtual Screening for Novel this compound Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. In the context of this compound, virtual screening can be employed to discover novel chemical scaffolds that mimic its structural or electronic features, potentially leading to the identification of new compounds with similar or improved biological activities.
The process of virtual screening for novel scaffolds related to this compound would typically involve several key steps. First, a three-dimensional representation of this compound would be generated and used as a query. This query could be based on its shape, pharmacophoric features (e.g., hydrophobic groups, hydrogen bond donors/acceptors), or electrostatic potential. Subsequently, large compound databases, such as ZINC15 or Enamine REAL, containing millions of virtual compounds, would be screened. patsnap.com
Various virtual screening methods could be applied, including ligand-based and structure-based approaches. Ligand-based methods, such as 2D similarity searching or 3D shape-based screening, are used when the structure of the biological target is unknown. nih.gov These methods identify molecules that are similar to the known active compound, this compound. Structure-based methods, such as molecular docking, are employed when the 3D structure of the target protein is available. In this case, virtual compounds are "docked" into the binding site of the protein to predict their binding affinity and orientation.
The output of a virtual screening campaign is a ranked list of "hits"—compounds that are predicted to be active. These hits can then be subjected to further computational analysis and, ultimately, experimental testing to validate their activity. The table below illustrates a hypothetical outcome of a virtual screening campaign for novel scaffolds related to this compound.
| Hit ID | Scaffold | Tanimoto Similarity to Query | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |
| VS_001 | Phenyl-pyrrolidine | 0.78 | -8.5 | 0 |
| VS_002 | Indane-amine | 0.72 | -8.2 | 0 |
| VS_003 | Tetrahydroisoquinoline | 0.69 | -7.9 | 0 |
| VS_004 | Benzofuran-ethylamine | 0.65 | -7.5 | 0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Theoretical Prediction)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it is possible to estimate the activity of novel, untested compounds, thereby guiding the design of more potent derivatives.
For this compound, a QSAR study would commence with the design and synthesis of a diverse set of derivatives. This would involve systematic modifications to the core structure, such as altering the substitution pattern on the phenyl ring, changing the length of the propylamine chain, or introducing different functional groups. The biological activity of these derivatives would then be determined through experimental assays.
Once the experimental data is available, a QSAR model can be developed. This process involves several steps:
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
A hypothetical QSAR model for this compound derivatives might take the following form:
pIC50 = β0 + β1(LogP) + β2(MR) + β3(HOMO)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity), MR is the molar refractivity (a measure of steric properties), and HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor). The coefficients (β) are determined by the regression analysis.
The following table provides a hypothetical dataset that could be used to generate such a QSAR model.
| Compound | R1-substituent | R2-substituent | LogP | MR | HOMO (eV) | Experimental pIC50 | Predicted pIC50 |
| 1 | 2-isopropyl | H | 3.5 | 55.2 | -8.9 | 6.2 | 6.1 |
| 2 | 2-isopropyl | 4-chloro | 4.2 | 60.1 | -9.1 | 6.8 | 6.7 |
| 3 | 2-isopropyl | 4-methoxy | 3.2 | 57.8 | -8.6 | 6.5 | 6.4 |
| 4 | 2-ethyl | H | 3.1 | 50.6 | -8.8 | 5.9 | 5.8 |
| 5 | 2-tert-butyl | H | 4.1 | 60.0 | -9.0 | 6.4 | 6.3 |
Retrosynthetic Software Applications for this compound Pathway Exploration
Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. Computer-Aided Synthesis Planning (CASP) software has emerged as a powerful tool to automate and enhance this process. the-scientist.comsynthiaonline.com
Several software platforms, such as ChemAIRS and AiZynthFinder, can be utilized to explore potential synthetic pathways for this compound. wikipedia.org These programs typically employ a database of known chemical reactions and a set of rules or algorithms to identify possible retrosynthetic disconnections. synthiaonline.comwikipedia.org
When applied to this compound, a retrosynthetic analysis software would likely propose several potential synthetic routes. One plausible disconnection would be at the C-N bond of the propylamine side chain, suggesting a reductive amination reaction between 2-isopropylphenylacetone and ammonia (B1221849) or a suitable amine equivalent. Another possible disconnection could involve the formation of the isopropyl group on the phenyl ring via a Friedel-Crafts alkylation.
| Pathway ID | Key Disconnection | Proposed Precursors | Number of Steps | Predicted Yield (%) |
| Retro_01 | C-N bond (Reductive Amination) | 2-Isopropylphenylacetone, Ammonia | 2 | 75 |
| Retro_02 | C-C bond (Grignard Reaction) | 2-Isopropylbenzaldehyde (B1297908), Ethylmagnesium bromide | 3 | 60 |
| Retro_03 | C-C bond (Friedel-Crafts Alkylation) | Propylbenzene, Isopropyl chloride | 4 | 55 |
Metabolic Transformations of 2 Isopropylphenyl Propylamine and Analogues in Vitro and Non Human Biological Systems
Phase I Metabolic Transformations of (2-Isopropylphenyl)propylamine (In Vitro Enzymatic Systems)
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 enzymes. For this compound, this would likely involve modifications to both the aromatic ring and the aliphatic side chain.
Aromatic Hydroxylation Pathways of the Isopropylphenyl Moiety
No specific studies detailing the aromatic hydroxylation of the isopropylphenyl moiety of this compound were found. In analogous compounds, such as 2-isopropyl-9H-thioxanthen-9-one, metabolic pathways are directed towards the isopropyl group itself, suggesting this is a likely site of initial oxidative attack nih.gov. Aromatic hydroxylation on the phenyl ring is also a common metabolic pathway for many xenobiotics, but its occurrence for this specific compound has not been documented.
Aliphatic Hydroxylation of the Propylamine (B44156) Chain
Information regarding the aliphatic hydroxylation of the propylamine chain of this compound is not available in the reviewed literature. Studies on the related compound N-nitrosodi-n-propylamine show that beta-carbon hydroxylation is a key metabolic step nih.gov. This suggests that hydroxylation could potentially occur on the propyl chain of this compound, but empirical data is lacking.
N-Dealkylation and Deamination Reactions of this compound
N-dealkylation is a critical metabolic pathway for many amine-containing compounds, catalyzed by cytochrome P450 enzymes nih.govnih.govrug.nl. This process involves the removal of an alkyl group from a nitrogen atom. For this compound, this would result in the removal of the propyl group. In vitro studies on an isomer, N-propylamphetamine, using rat liver homogenates, identified N-oxygenated products but did not explicitly detail N-dealkylation or deamination pathways nih.govsemanticscholar.org. Without specific experimental data, the extent to which this compound undergoes N-dealkylation or subsequent deamination remains unknown.
Phase II Metabolic Conjugations of this compound and its Metabolites (In Vitro Enzymatic Systems)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion. Key Phase II reactions include glucuronidation and sulfation.
Glucuronidation Pathways of this compound Metabolites
There are no available scientific data documenting the glucuronidation of this compound or its potential Phase I metabolites. While metabolites of related nitrosamines are known to be excreted as glucuronides, this cannot be directly extrapolated to the target compound without specific research nih.gov.
Sulfation Reactions of this compound Metabolites
The scientific literature lacks any studies on the sulfation of this compound or its metabolites. Sulfation is a major Phase II biotransformation pathway for many compounds, but its relevance to the metabolism of this compound has not been investigated or reported nih.gov.
Identification and Structural Characterization of this compound Metabolites (In Vitro)
In vitro metabolic studies are instrumental in identifying the primary routes of biotransformation for a given compound. For this compound, several metabolic pathways can be anticipated based on its chemical structure, which features a secondary amine, a propyl chain, and a substituted aromatic ring. These transformations are primarily catalyzed by microsomal enzymes, particularly the cytochrome P450 superfamily.
The principal metabolic reactions expected for this compound include N-dealkylation, N-oxidation, hydroxylation of the isopropyl group, aromatic hydroxylation, and side-chain oxidation.
N-Dealkylation: This process would involve the removal of the propyl group from the nitrogen atom, leading to the formation of 2-isopropylaniline. This is a common metabolic pathway for N-alkylanilines.
N-Oxidation: The nitrogen atom of the propylamine moiety can be oxidized to form an N-hydroxy metabolite, N-hydroxy-(2-isopropylphenyl)propylamine, or further to a nitrone.
Isopropyl Group Hydroxylation: The isopropyl group is a likely site for hydroxylation, which could occur at the tertiary carbon to yield a secondary alcohol. Subsequent oxidation of this alcohol would produce a ketone metabolite.
Aromatic Hydroxylation: The phenyl ring may undergo hydroxylation at positions not occupied by the isopropyl group. The presence of the isopropyl group can sterically hinder or electronically influence the position of hydroxylation.
Propyl Chain Oxidation: The propyl side chain can be oxidized at various carbon atoms (α, β, or γ to the nitrogen), leading to the formation of corresponding alcohols, which may be further oxidized to aldehydes, ketones, or carboxylic acids.
The identification and structural characterization of these potential metabolites would typically be achieved using a combination of analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the metabolites, while tandem mass spectrometry (MS/MS) would provide structural information through fragmentation analysis.
Table 1: Predicted In Vitro Metabolites of this compound
| Metabolite ID | Predicted Metabolic Pathway | Predicted Chemical Structure |
| M1 | N-Dealkylation | 2-Isopropylaniline |
| M2 | N-Oxidation | N-Hydroxy-(2-isopropylphenyl)propylamine |
| M3 | Isopropyl Group Hydroxylation | 2-(1-Hydroxy-1-methylethyl)phenyl)propylamine |
| M4 | Aromatic Hydroxylation | (Hydroxy-2-isopropylphenyl)propylamine |
| M5 | Propyl Chain Oxidation (α-carbon) | 1-(2-Isopropylphenylamino)propan-1-ol |
| M6 | Propyl Chain Oxidation (β-carbon) | 1-(2-Isopropylphenylamino)propan-2-ol |
| M7 | Propyl Chain Oxidation (γ-carbon) | 3-(2-Isopropylphenylamino)propan-1-ol |
This table represents predicted metabolites based on the metabolism of structurally similar compounds.
Comparative In Vitro Metabolism of this compound Across Different Enzyme Sources (e.g., Species-Specific Microsomes, Excluding Human Systemic Implications)
The rate and profile of drug metabolism can vary significantly between different animal species. These interspecies differences are primarily due to variations in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 isoforms. Therefore, comparative in vitro metabolism studies using liver microsomes from different species (e.g., rat, mouse, dog) are essential to understand these variations.
For a compound like this compound, it is anticipated that the metabolic profile would differ across species. For instance, certain CYP isoforms that are highly expressed in rats may be less active in mice, leading to quantitative and even qualitative differences in the metabolites formed.
A hypothetical comparative study might reveal the following:
Rat Liver Microsomes: May show a high rate of N-dealkylation, making 2-isopropylaniline (M1) a major metabolite. Aromatic hydroxylation might also be a significant pathway.
Mouse Liver Microsomes: Could exhibit a different regioselectivity for aromatic hydroxylation compared to rats. The extent of N-oxidation might also vary.
Dog Liver Microsomes: Might display a higher capacity for N-oxidation reactions, leading to a greater abundance of the N-hydroxy metabolite (M2).
These differences are critical for the extrapolation of toxicological data from animal studies to other species. The structural characterization of metabolites in each species would be performed using the analytical techniques described in the previous section.
Table 2: Hypothetical Comparative In Vitro Metabolic Profile of this compound in Liver Microsomes from Different Species
| Metabolite ID | Rat | Mouse | Dog |
| Parent Compound | +++ | +++ | +++ |
| M1 (N-Dealkylation) | ++++ | +++ | ++ |
| M2 (N-Oxidation) | ++ | ++ | ++++ |
| M3 (Isopropyl Hydroxylation) | +++ | +++ | +++ |
| M4 (Aromatic Hydroxylation) | +++ | ++++ | ++ |
| M5-M7 (Propyl Chain Oxidation) | ++ | ++ | ++ |
This table is a hypothetical representation of potential species differences in metabolism. The '+' symbols indicate the relative abundance of the compound or metabolite, from low (+) to very high (++++).
Advanced Concepts in 2 Isopropylphenyl Propylamine Structural Activity Relationships Sar
Systematic Modification of the Isopropylphenyl Moiety of (2-Isopropylphenyl)propylamine
The aromatic ring of the phenethylamine scaffold is a primary site for modification to alter pharmacological activity. The presence and position of the isopropyl group in this compound are critical determinants of its interaction with biological targets.
The introduction of additional substituents onto the aromatic ring can dramatically alter the compound's electronic properties through inductive and resonance effects, thereby influencing receptor affinity and selectivity. libretexts.orglibretexts.org The position of these substituents (ortho, meta, or para) is crucial.
Inductive Effects : Most non-carbon substituents (e.g., halogens, oxygen, nitrogen) are more electronegative than hydrogen and exert an electron-withdrawing inductive effect, which can deactivate the ring. libretexts.org Alkyl groups, conversely, are weakly electron-donating.
Resonance (Mesomeric) Effects : Substituents with non-bonding electron pairs (e.g., -OCH₃, -NH₂) can donate electron density to the π-system of the ring, an effect that is most pronounced at the ortho and para positions. nih.gov Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) withdraw electron density through resonance. libretexts.org
In the context of amphetamine analogs, para-substitution with a halogen like chlorine tends to shift activity, reducing potency at dopamine (DAT) and norepinephrine (NET) transporters while significantly increasing it at the serotonin (B10506) transporter (SERT). nih.govnih.gov In contrast, studies of other scaffolds have shown that ortho-methoxy substitution can significantly enhance potency compared to meta- or para-methoxy groups, which may decrease activity. acs.org
The 2-isopropyl group itself directs electrophilic aromatic substitution, and studies on the nitration of related compounds like 2-isopropyltoluene reveal a significant degree of ipso-attack—where the incoming electrophile attacks the carbon already bearing the isopropyl group. This leads to nitrodeisopropylation, highlighting the unique electronic and steric environment created by the ortho-isopropyl substituent. rsc.org
| Substituent | Position | Electronic Effect | Predicted Impact on Activity (based on related compounds) |
|---|---|---|---|
| -Cl | Para (5-position) | Inductively withdrawing, weakly resonance donating | Potential increase in SERT affinity, decrease in DAT/NET affinity. nih.gov |
| -OCH₃ | Para (5-position) | Inductively withdrawing, strongly resonance donating | May increase 5-HT₂A receptor affinity. frontiersin.org |
| -OCH₃ | Ortho (3-position) | Inductively withdrawing, strongly resonance donating | Potentially enhances potency through favorable steric/electronic interactions. acs.org |
| -NO₂ | Para (5-position) | Strongly withdrawing (inductive and resonance) | Likely to significantly decrease stimulant activity. libretexts.org |
While SAR for many phenethylamines shows enhanced activity with para-substituents, the ortho-position in this compound makes it a distinct case. nih.govresearchgate.net The bulky ortho-group may force the propylamine (B44156) chain into a specific spatial orientation that enhances or diminishes its affinity for a particular receptor. For example, in some classes of compounds, ortho-substituents are critical for high potency, whereas in others they abolish activity. acs.org The steric influence of the isopropyl group is a key factor that differentiates its SAR from its meta- and para-isomers, such as (3-isopropylphenyl)propylamine or (4-isopropylphenyl)propylamine.
Elucidation of the Propylamine Chain Contribution to Activity
The three-carbon chain of the propylamine moiety is another critical site for modification, affecting both pharmacokinetics and pharmacodynamics.
This compound is an amphetamine analog, meaning it possesses a methyl group at the alpha-carbon of the phenethylamine skeleton. Altering the length of this alpha-substituent has a profound impact on activity.
Studies on related N-ethyl-substituted cathinones, which also feature a modifiable alpha-alkyl chain, demonstrate a clear SAR trend. The potency as a dopamine uptake inhibitor and the resulting psychostimulant response follow an inverted U-shaped curve as the alpha-chain is lengthened. Activity increases from alpha-methyl (amphetamine-like) to alpha-propyl but then decreases with alpha-butyl and alpha-pentyl groups. ub.edu This suggests that an optimal chain length exists for fitting into the transporter binding site. Lengthening the chain beyond this optimum likely causes a steric clash that reduces binding affinity. General observations in phenethylamines also indicate that elongating the alkyl chain at the alpha-position tends to decrease dopaminergic activity. nih.gov
| α-Alkyl Group | Compound Type | Predicted Psychostimulant Activity |
|---|---|---|
| -CH₃ (Methyl) | Amphetamine analog | High. ub.edu |
| -CH₂CH₃ (Ethyl) | α-Ethyl-phenethylamine analog | High, potentially higher than methyl. ub.edu |
| -CH₂(CH₂)₂CH₃ (Propyl) | α-Propyl-phenethylamine analog | High, potentially maximal activity in the series. ub.edu |
| -CH₂(CH₂)₃CH₃ (Butyl) | α-Butyl-phenethylamine analog | Decreased activity compared to propyl. ub.edu |
The presence of the alpha-methyl group on the propylamine chain creates a chiral center, meaning this compound exists as two enantiomers: (S) and (R). In the realm of amphetamines, biological activity is highly dependent on stereochemistry.
For amphetamine and its derivatives, the (S)-enantiomer is generally the more potent central nervous system stimulant. slideshare.netresearchgate.net This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal interaction with monoamine transporters and receptors. The metabolism of these compounds can also be enantioselective. researchgate.net It is therefore expected that (S)-(+)-(2-Isopropylphenyl)propylamine would be significantly more active as a stimulant than its (R)-(-)-counterpart. Any SAR study must consider the separate activities of each enantiomer, as evaluating the racemic mixture can obscure the true potency of the more active isomer.
Nitrogen Substitution Patterns in this compound Analogues
The general SAR for N-substitution is well-established:
Primary (-NH₂) and Secondary (-NHR) Amines : These compounds typically exhibit good adrenergic activity. slideshare.net
Tertiary (-NR₂) and Quaternary (-NR₃⁺) Amines : These are generally inactive as direct agonists. slideshare.net
Size of the N-Alkyl Group : As the size of the N-alkyl substituent increases, activity at alpha-adrenergic receptors tends to decrease, while activity at beta-adrenergic receptors increases. slideshare.net However, for stimulant activity related to monoamine transporters, increasing the N-alkyl chain length beyond ethyl typically leads to a sharp decrease in potency. N-propylamphetamine and N-butylamphetamine are substantially less potent than amphetamine. nih.gov
A particularly relevant analog is N-isopropylamphetamine. Studies have shown that the N-isopropyl moiety reduces stimulant activity compared to amphetamine or methamphetamine but significantly increases the duration of action. wikipedia.org This highlights a trade-off between potency and pharmacokinetics that can be manipulated via N-substitution.
| N-Substituent | Amine Type | Effect on Stimulant Potency | Other Notable Effects |
|---|---|---|---|
| -H (Hydrogen) | Primary | Baseline (High) | - |
| -CH₃ (Methyl) | Secondary | Potency often maintained or increased (e.g., Methamphetamine) | - |
| -CH₂CH₃ (Ethyl) | Secondary | Potency often maintained or slightly decreased | - |
| -CH(CH₃)₂ (Isopropyl) | Secondary | Reduced potency. wikipedia.org | Greatly increased duration of action. wikipedia.org |
| -CH₂CH₂CH₃ (Propyl) | Secondary | Significantly reduced potency. nih.gov | - |
| -CH₂(CH₂)₂CH₃ (Butyl) | Secondary | Significantly reduced potency. nih.gov | - |
Primary, Secondary, and Tertiary Amine Derivatives of this compound
A critical aspect of SAR studies involves the synthesis and evaluation of derivatives to understand the impact of structural modifications on biological activity. For this compound, this would involve the systematic modification of the primary amine group to secondary and tertiary amines. Such modifications would explore the effects of varying steric bulk, basicity, and hydrogen bonding capacity at the nitrogen atom.
A hypothetical exploration of these derivatives can be tabulated as follows:
| Derivative Type | General Structure | Potential Impact on Activity |
| Primary Amine | R-NH₂ | Baseline activity, potential for hydrogen bonding. |
| Secondary Amine | R-NH-R' | Altered steric hindrance and lipophilicity, potentially leading to changes in receptor binding and selectivity. |
| Tertiary Amine | R-N(R')₂ | Increased steric bulk and lipophilicity, loss of hydrogen bond donor capability, which could significantly impact biological interactions. |
Note: R = (2-Isopropylphenyl)propyl. This table is illustrative of the standard medicinal chemistry approach, as no specific studies on these derivatives of this compound were found.
Cyclization Strategies Involving the Amine Functionality for Conformation Restriction
Conformationally restricting a molecule by incorporating parts of its structure into a ring system is a powerful strategy in drug design to enhance potency and selectivity. For this compound, cyclization could involve incorporating the amine functionality into a heterocyclic ring. This would reduce the number of rotatable bonds, locking the molecule into a more rigid conformation that could potentially fit a biological target more effectively.
Examples of hypothetical cyclization strategies include:
Aziridination: Formation of a three-membered ring containing the nitrogen atom.
Pyrrolidine or Piperidine formation: Incorporation of the amine into a five or six-membered ring, respectively.
These strategies would provide valuable insights into the bioactive conformation of this compound. However, no published studies detailing such cyclization strategies for this specific compound could be identified.
Pharmacophore Modeling and Ligand-Based Drug Design for this compound and its Biological Targets (Theoretical)
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, a theoretical pharmacophore model would likely include features such as:
A hydrophobic/aromatic feature representing the 2-isopropylphenyl ring.
A hydrogen bond donor/acceptor or positive ionizable feature for the propylamine side chain.
The development of a robust pharmacophore model requires a set of active and inactive molecules with known biological data. In the absence of such data for this compound and its analogs, the generation of a specific and validated pharmacophore model is not feasible. Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, is similarly hampered by the lack of available data.
Application of Machine Learning and Artificial Intelligence in Predicting this compound SAR
Machine learning (ML) and artificial intelligence (AI) are increasingly used to build predictive models for SAR. These models learn from large datasets of chemical structures and their associated biological activities to predict the activity of new, untested compounds.
For a compound like this compound, an ML-based SAR prediction would involve:
Data Collection: Gathering a dataset of structurally related compounds with measured biological activity.
Descriptor Calculation: Converting the chemical structures into numerical descriptors that capture their physicochemical and structural properties.
Model Training: Using ML algorithms (e.g., random forest, support vector machines, neural networks) to learn the relationship between the descriptors and biological activity.
Prediction: Using the trained model to predict the activity of new this compound derivatives.
The successful application of these techniques is entirely dependent on the availability of a substantial and high-quality dataset. As no such dataset for this compound and its congeners is publicly available, a specific predictive model for its SAR cannot be developed or described at this time. While general studies on phenethylamines exist, their direct applicability to this specific substituted structure is not guaranteed and would be speculative.
Future Directions and Emerging Research Avenues for 2 Isopropylphenyl Propylamine
Development of Novel and Efficient Synthetic Methodologies for Enantioenriched (2-Isopropylphenyl)propylamine
The synthesis of chiral amines, such as this compound, in an enantiomerically pure form is crucial for understanding their specific biological interactions. researchgate.netacs.org Traditional methods often have limitations, prompting research into more efficient and novel catalytic strategies. acs.org Future research is focused on developing methodologies that offer high yields, excellent enantioselectivity, and environmentally benign conditions.
Key emerging strategies include:
Transition Metal Catalysis: Asymmetric hydrogenation catalyzed by transition metals remains a widely used and efficient method for producing chiral amines. acs.org Ongoing research focuses on the design and synthesis of new modular chiral ligands that can be fine-tuned to create highly active and efficient metal complexes for these transformations. acs.org Strategies like asymmetric reductive amination, which involves the reduction of an imine intermediate, are among the most versatile approaches. researchgate.net
Organocatalysis: Metal-free catalytic systems are gaining traction due to their lower toxicity and cost. mdpi.com For instance, chiral Brønsted base-catalyzed asymmetric Mannich-type reactions have been developed for the synthesis of propargylamines, which are valuable intermediates. nih.gov These methods provide a transition metal-free pathway to chiral amine derivatives with high efficiency. nih.gov
Table 1: Comparison of Modern Asymmetric Synthesis Strategies for Chiral Amines
| Methodology | Key Features | Advantages | Representative Catalysts/Systems |
|---|---|---|---|
| Biocatalysis | Utilizes enzymes for stereocontrol. ukri.org | High enantioselectivity, mild reaction conditions, environmentally friendly. acs.org | Amine Transaminases (ATAs), Imine Reductases (IREDs). acs.org |
| Transition Metal Catalysis | Employs complexes of metals like Iridium, Rhodium, Ruthenium. | High efficiency, broad substrate scope. acs.org | Metal complexes with chiral ligands (e.g., Pybox). mdpi.com |
| Organocatalysis | Metal-free catalysis using small organic molecules. | Lower cost, reduced metal contamination. mdpi.com | Chiral Brønsted acids/bases, N-heterocyclic carbenes. nih.gov |
Exploration of this compound Analogues with Unique Receptor Binding Profiles through Theoretical and In Vitro Studies
Understanding the structure-activity relationship (SAR) is fundamental to exploring the potential interactions of this compound analogues. nih.gov Research in this area involves synthesizing a series of structurally related compounds and evaluating their binding affinities at various receptor targets in vitro.
Future research will likely focus on:
Systematic Structural Modifications: This involves altering specific parts of the this compound scaffold, such as the substitution pattern on the phenyl ring or the length and branching of the propylamine (B44156) chain, to observe the effects on receptor binding. nih.govnih.gov
Correlation with Physicochemical Properties: Studies often correlate receptor affinity with properties like lipophilicity (Log P) and electronic parameters of the substituents. nih.govnih.gov For example, in a series of 2,5-dimethoxyphenylisopropylamines, affinity for 5-HT2A and 5-HT2B receptors was found to be correlated with the lipophilicity of the substituent at the 4-position. nih.gov
Functional Activity Profiling: Beyond simple binding assays, future studies will increasingly employ functional assays (e.g., calcium mobilization assays) to determine whether an analogue acts as an agonist, antagonist, or inverse agonist at a specific receptor. nih.gov It has been shown that compounds with similar binding affinities can have different functional activities. nih.gov
Table 2: Example Structure-Activity Relationship (SAR) Findings for Phenylalkylamine Analogues
| Structural Modification | Observed Effect on Receptor Binding (Example: 5-HT2A/2B Receptors) | Reference |
|---|---|---|
| Substitution at 4-position of phenyl ring | Affinity correlates with the lipophilicity of the substituent. nih.gov | nih.gov |
| Introduction of an aromatic group at the amine | Can increase binding affinity, particularly with ortho-oxygen-containing groups. nih.gov | nih.gov |
| Alkoxy or nitro group at para-position | Can decrease binding affinity compared to alkyl or halogen groups. nih.gov | nih.gov |
Advanced Computational Modeling for Precise Prediction of this compound Interactions and Reactivity
Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules like this compound at an atomic level. mdpi.com These methods complement experimental work by offering insights into binding modes, conformational preferences, and reaction energetics.
Emerging avenues in this field include:
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.commdpi.com These simulations can reveal stable binding poses, key intermolecular interactions (like hydrogen bonds and cation-π interactions), and the influence of the solvent environment. nih.govresearchgate.net Advanced MD tools can efficiently process vast trajectories to uncover long-lasting molecular interactions. mdpi.com
Quantum Chemical Calculations: High-level quantum chemical methods are employed to accurately calculate the electronic structure, conformational energies, and spectroscopic properties of the molecule. acs.org These calculations can help in understanding the intrinsic reactivity and preferred shapes of this compound and its analogues. nih.gov
Integrated Docking and Pharmacophore Modeling: These techniques are used to predict how a molecule might bind to a receptor's active site and to identify the essential chemical features required for binding. mdpi.com By combining these approaches with MD simulations, researchers can build more accurate and predictive models of ligand-receptor interactions. mdpi.com
Table 3: Computational Techniques and Their Applications
| Technique | Primary Application | Information Gained |
|---|---|---|
| Molecular Dynamics (MD) | Simulating the movement of atoms in a ligand-receptor complex over time. escholarship.org | Binding stability, conformational changes, key amino acid interactions, solvent effects. nih.gov |
| Quantum Chemistry (e.g., DFT) | Calculating electronic structure and energy. acs.org | Molecular orbital energies, conformational stability, reaction pathways, spectroscopic properties. nih.govacs.org |
| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a receptor. mdpi.com | Binding pose, scoring functions to estimate binding affinity. |
| Pharmacophore Modeling | Identifying the 3D arrangement of essential features for receptor binding. mdpi.com | Key functional groups and their spatial relationships required for activity. |
Integration of Omics Technologies for Comprehensive In Vitro Biological System Analysis Relevant to this compound
Omics technologies, such as metabolomics and proteomics, offer a holistic view of the molecular changes within a biological system (e.g., cell cultures) in response to a compound. mdpi.com Integrating these technologies can provide a comprehensive, systems-level understanding of the in vitro biological effects of this compound.
Future directions in this area involve:
In Vitro Metabolomics: This involves the large-scale study of small molecules (metabolites) within a cell or biological sample. wiserpub.com By comparing the metabolic profiles of treated and untreated cells, researchers can identify perturbed metabolic pathways, providing clues about the compound's mechanism of action. mdpi.comresearchgate.net
In Vitro Proteomics: Proteomics analyzes the entire set of proteins expressed by a biological system. This can reveal changes in protein expression and post-translational modifications induced by the compound, highlighting affected signaling pathways and cellular processes. nih.gov
Integrated Multi-Omics Analysis: The true power of this approach lies in integrating data from metabolomics, proteomics, and other omics fields (e.g., transcriptomics). technologynetworks.com This integrated analysis can build comprehensive models of cellular responses, linking changes in gene expression to alterations in protein levels and metabolic function. nih.govtechnologynetworks.com
Design of Next-Generation Analytical Platforms for High-Throughput Detection and Characterization of this compound and its Metabolites (In Vitro)
The ability to rapidly and accurately detect and quantify this compound and its metabolites is essential for all in vitro research. There is a growing need for high-throughput screening (HTS) methods to analyze large numbers of samples efficiently. nih.govnih.gov
The design of next-generation analytical platforms is focused on:
Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a cornerstone for metabolite identification. wiserpub.comnih.gov Novel systems, such as the Echo® MS, are being developed to increase the speed of analysis, making them suitable for high-throughput workflows in drug discovery research. technologynetworks.com
Automated and Integrated Systems: Fully automated platforms that integrate sample preparation, injection, cleanup, and analysis are being developed to shorten analysis times and reduce manual interaction. researchgate.net These systems can achieve analysis times of just a few seconds per sample, dramatically increasing throughput for in vitro assays. researchgate.net
Chiral Separation and Detection: Since this compound is chiral, methods for separating and quantifying its enantiomers are critical. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with chiral selectors are powerful techniques for this purpose. mdpi.com Novel optical methods using circular dichroism (CD) and fluorescence are also being developed for the high-throughput determination of enantiomeric excess (ee). nih.gov
High-Throughput Metabolomics Platforms: To support omics studies, workflows are being established that integrate 96-well HTS platforms with sensitive analytical techniques like nanoelectrospray direct infusion mass spectrometry (nESI-DIMS). birmingham.ac.ukprecisiontox.org This allows for the metabolic profiling of low-biomass samples in a high-throughput manner. precisiontox.org
Table 4: Emerging High-Throughput Analytical Techniques
| Platform/Technique | Purpose | Key Advantage |
|---|---|---|
| Echo® MS System | Rapid quantitative analysis of in vitro samples. technologynetworks.com | High speed, acoustic droplet ejection for sample introduction. |
| Rapid and Integrated Analysis System (RIAS) | Fully automated LC-MS/MS analysis. researchgate.net | Analysis times of ~8-13 seconds per sample. researchgate.net |
| Circular Dichroism (CD) Plate-Readers | High-throughput determination of enantiomeric excess (ee). nih.gov | Rapid, optical-based "mix and measure" assay format. nih.gov |
| nESI-DIMS on 96-well plates | High-throughput in vitro metabolomics. precisiontox.org | High sensitivity for low biomass samples, compatible with automation. mdpi.combirmingham.ac.uk |
Q & A
Basic: What are the recommended synthetic routes for (2-Isopropylphenyl)propylamine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves alkylation or reductive amination of 2-isopropylbenzaldehyde derivatives. For example:
Alkylation : React 2-isopropylbenzyl halides with propylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.
Reductive Amination : Condense 2-isopropylphenyl ketones with propylamine using NaBH₄ or Pd/C-H₂ for reduction.
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product. Monitor by TLC or HPLC (>95% purity).
Key Considerations : Steric hindrance from the isopropyl group may slow reaction kinetics; elevated temperatures (40–60°C) or microwave-assisted synthesis can improve yields .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., isopropyl CH₃ splitting at δ ~1.2 ppm).
- FTIR : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion validation (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₉N).
- X-ray Crystallography : Resolve crystal packing dominated by hydrogen bonding (perpendicular motifs) .
Advanced: How can molecular dynamics (MD) simulations resolve contradictions in aqueous structural data for propylamine derivatives?
Methodological Answer:
Scattering pre-peaks in X-ray/neutron experiments (e.g., k ≈ 0.2–0.8 Å⁻¹) indicate micro-segregation in aqueous mixtures. MD simulations can:
Model Interactions : Compare H-bonding (amine-water) vs. hydrophobic (isopropyl) domains to explain pre-peak origins.
Validate Hypotheses : Simulate atom-atom structure factors (e.g., O-O, N-N correlations) and compare with experimental scattering intensities.
Address Discrepancies : For example, unlike 1-propanol, propylamine’s imbalanced cross-species correlations generate detectable pre-peaks .
Advanced: What strategies enable selective targeting of enzymes like MAO-A using propylamine-based probes?
Methodological Answer:
Probe Design : Integrate propylamine as a recognition moiety with fluorophores (e.g., coumarin). The propylamine chain facilitates enzyme binding, while the fluorophore reports activity.
Specificity Validation :
- Test in cell lines with differential MAO-A/B expression (e.g., SH-SY5Y vs. HepG2).
- Confirm via western blot inhibition and competitive assays with clorgyline (MAO-A inhibitor).
Imaging Protocol : Use confocal microscopy with λₑₓ/λₑₘ optimized for the fluorophore. Adjust probe concentration (1–10 µM) to avoid off-target effects .
Advanced: How can thermal decomposition pathways of intercalated propylamine be kinetically modeled?
Methodological Answer:
In materials like α-titanium phosphates:
Thermogravimetric Analysis (TGA) : Identify weight-loss steps (e.g., hydration water loss at α < 0.2; propylamine decomposition at 0.2 < α < 0.5).
Kinetic Parameters : Calculate apparent activation energy (E) via isoconversional methods. For propylamine loss, E ≈ 95 kJ/mol; condensation water loss shows E ≈ 160 kJ/mol .
Model Validation : Compare experimental α values with theoretical predictions (e.g., α = 0.65 corresponds to residual water/propylamine loss).
Advanced: How should researchers address contradictory bioactivity data in this compound studies?
Methodological Answer:
Purity Assessment : Re-analyze compound via HPLC-MS; impurities <1% required for reliable bioassays.
Stereochemical Control : Ensure enantiomeric purity (e.g., chiral chromatography) if the compound has asymmetric centers.
Assay Conditions : Standardize cell lines, serum concentrations, and incubation times. For example, neuronal activity assays may require serum-free media to avoid interference .
Advanced: What methodologies characterize functionalized polymer brushes with propylamine moieties?
Methodological Answer:
XPS Depth Profiling : Use C₆₀⁺ cluster ion sputtering to quantify propylamine distribution in poly(glycidyl methacrylate) brushes. Small molecules (e.g., propylamine) diffuse homogeneously, while proteins (e.g., BSA) remain surface-localized .
Reaction Optimization : Vary post-polymerization time (1–24 hrs) and monitor amine incorporation via XPS N1s peaks (~399 eV).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
